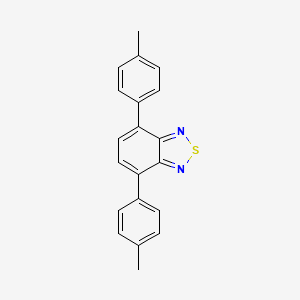
4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of two 4-methylphenyl groups attached to the 4 and 7 positions of the benzothiadiazole core. Benzothiadiazoles are known for their unique electronic properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole typically involves the reaction of 4-methylbenzenamine with 4,7-dibromo-2,1,3-benzothiadiazole. The reaction is carried out in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a base, such as sodium tert-butoxide. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole core to a dihydrobenzothiadiazole.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in applications such as organic electronics. In biological systems, the compound can interact with proteins and nucleic acids, influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bibenzo[c]thiophene: Another compound with similar electronic properties, used in optoelectronic applications.
4,7-Bis(8-bromonaphthalen-1-yl)benzo[c][1,2,5]thiadiazole: A structurally related compound used in the synthesis of organic semiconductors.
Uniqueness
4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Propriétés
Numéro CAS |
870485-26-0 |
|---|---|
Formule moléculaire |
C20H16N2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4,7-bis(4-methylphenyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C20H16N2S/c1-13-3-7-15(8-4-13)17-11-12-18(20-19(17)21-23-22-20)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Clé InChI |
OQFYDGFXCOSTRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















